molecular formula C16H30BNO4 B567906 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate CAS No. 1312713-37-3

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Cat. No.: B567906
CAS No.: 1312713-37-3
M. Wt: 311.229
InChI Key: XIVFJLQPKAVJRP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS 1312713-37-3) is a boronic ester derivative featuring a piperidine scaffold with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pinacol boronate moiety at the 3-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to introduce piperidine-containing fragments into complex molecules, particularly in medicinal chemistry and materials science . Its synthesis via Cu-catalyzed decarboxylative borylation achieves a 62% yield, producing a colorless oil with a purity suitable for further functionalization .

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVFJLQPKAVJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856636
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312713-37-3
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of 1-Benzyl-3-Piperidone Hydrochloride

The most documented method involves catalytic hydrogenation of 1-benzyl-3-piperidone hydrochloride followed by Boc protection. According to a Chinese patent (CN103613531B), this two-step process achieves a yield of 50–65%.

Step 1: Hydrogenation
1-Benzyl-3-piperidone hydrochloride is reduced under hydrogen gas (1 atm) using a Pd/C catalyst (5–20% w/w) in a tetrahydrofuran (THF)/water solvent system (5:1 v/v) at room temperature for 10–20 hours. This step removes the benzyl protecting group, yielding 3-piperidone.

Step 2: Boc Protection
The crude 3-piperidone is neutralized with potassium carbonate (K₂CO₃) under nitrogen protection at 0–5°C. Tert-butyl dicarbonate (Boc₂O, 0.5–0.6 eq) is added, and the reaction proceeds at room temperature for 12–24 hours. After workup, the product is purified via column chromatography (petroleum ether/ethyl acetate = 8:1).

Table 1: Reaction Conditions and Yields

StepReagents/CatalystsSolventTemperatureTime (h)Yield (%)
1Pd/C (10% w/w), H₂THF/H₂ORT1562.5
2Boc₂O, K₂CO₃THF0–5°C → RT2462.5

Boronate Esterification of Piperidine Derivatives

Key Challenges

  • Steric hindrance from the Boc group may reduce borylation efficiency.

  • Side reactions (e.g., deborylation) require careful temperature control.

Comparative Analysis of Methods

Efficiency and Scalability

The hydrogenation-Boc protection route () offers moderate yields (62.5%) and operational simplicity, making it suitable for industrial-scale production. In contrast, Miyaura borylation, though widely used in boronic ester synthesis, lacks explicit validation for this compound and may face scalability challenges due to costly palladium catalysts.

Purity and Byproducts

  • Hydrogenation Method : Byproducts include residual benzyl groups and over-reduced piperidine derivatives. The patent reports >95% purity after column chromatography.

  • Borylation Method : Potential byproducts include homocoupled biaryl species and deborylated intermediates, necessitating rigorous purification.

Recent Advances and Optimization Strategies

Catalyst Optimization

Replacing Pd/C with heterogeneous catalysts (e.g., Pd/Al₂O₃) could enhance hydrogenation efficiency. The patent () specifies Pd/C from Zhejiang Metallurgical Research Institute Co., but comparative studies are lacking.

Solvent Systems

Switching from THF/water to ethanol/water may improve Boc₂O solubility and reaction homogeneity, potentially increasing yields.

Green Chemistry Approaches

Microwave-assisted borylation or flow chemistry could reduce reaction times and energy consumption, though these methods remain unexplored for this compound .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate can undergo various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may use hydrogen gas or metal hydrides such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and other derivatives that are valuable in organic synthesis and medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its boron-containing structure allows for enhanced interactions with biological targets.

Case Study : Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific cancer cell lines. For instance, studies have shown that modifications at the piperidine ring can enhance the compound's potency against certain tumor types by improving binding affinity to target proteins involved in cancer progression .

Synthesis of Boron-Containing Compounds

The presence of the dioxaborolane moiety makes this compound a valuable precursor for synthesizing other boron-containing compounds. These derivatives are often utilized in organic synthesis and materials science.

Case Study : In a study focused on synthesizing arginase inhibitors, this compound was used as a key building block. The resulting compounds demonstrated significant enzyme inhibition activity, indicating potential therapeutic applications in treating conditions related to arginase activity .

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Research indicates that this compound and its derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes such as arginase. This inhibition is crucial for developing treatments for diseases where arginine metabolism plays a significant role .

Mechanism of Action

The mechanism by which tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved vary depending on the biological or medicinal context.

Comparison with Similar Compounds

Structural Variations in Piperidine-Boronic Esters

Positional Isomerism
  • Compound 137 (tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) :
    The boronic ester is located at the 2-position of the piperidine ring. This structural difference reduces steric hindrance compared to the 3-position, enabling efficient photoredox-catalyzed radical additions for cyclobutane synthesis (49% yield for derivative 21) .
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS 1048970-17-7) :
    The boronic ester at the 4-position facilitates cyclopropane synthesis via deboronative pathways, achieving yields up to 90% .
Substituent Modifications
  • Phenoxymethyl Derivatives (e.g., CAS 1310383-45-9): The boronic ester is attached to a phenoxymethyl group on the piperidine ring, increasing molecular weight (417.35 g/mol) and altering solubility. This variant is used in aryl-aryl coupling reactions .
  • Vinyl Boronic Esters (e.g., tert-butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate) :
    The ethenyl group enables conjugate additions or Heck-type couplings, expanding utility in alkene functionalization .

Physical and Stereochemical Properties

  • Physical State: Target compound: Colorless oil . Phenoxymethyl derivative: Solid (predicted pKa = -1.72) .
  • Stereochemistry : Enantioselective synthesis of the (R)-configured target compound achieves >90% ee using chiral ligands like (S,R)-L2 . Racemic analogs (e.g., tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate) lack stereocontrol, limiting their use in chiral environments .

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS No. 1312713-37-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological properties, and case studies.

  • Molecular Formula: C16_{16}H30_{30}BNO4_4
  • Molecular Weight: 311.22 g/mol
  • Structure: The compound features a piperidine ring substituted with a tert-butyl group and a dioxaborolane moiety, which is significant for its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that are primarily linked to its interaction with various biological targets.

The dioxaborolane structure is known to facilitate the formation of boronate esters with diols in biological systems. This property is crucial for the modulation of enzyme activity and interaction with biomolecules such as proteins and nucleic acids.

Pharmacological Studies

Recent studies have highlighted the following pharmacological effects:

  • Antitumor Activity:
    • Research indicates that compounds containing boron moieties can exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
    • In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines (e.g., HeLa and A549) .
  • Antimicrobial Properties:
    • The compound has shown efficacy against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
  • Neuroprotective Effects:
    • Preliminary findings suggest potential neuroprotective effects in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells .

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in HeLa cells showed a dose-dependent reduction in cell viability. The IC50_{50} value was determined to be approximately 15 µM after 48 hours of treatment.

Study 2: Antimicrobial Activity

In another study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This indicates moderate antibacterial properties compared to standard antibiotics .

Data Summary Table

Activity Effect IC50_{50} / MIC
AntitumorInhibition of HeLa cell growthIC50_{50} = 15 µM
AntimicrobialAgainst Staphylococcus aureusMIC = 32 µg/mL
Against Escherichia coliMIC = 64 µg/mL
NeuroprotectiveReduction in oxidative stressNot quantified

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling piperidine derivatives with boronate esters under palladium-catalyzed cross-coupling conditions. Key steps include:

  • Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the boronate ester.
  • Optimization of catalyst loading (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and reaction temperature (e.g., 80–100°C) to maximize yield .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials .
    • Critical Parameters : Monitor reaction progress via TLC or LC-MS. Adjust equivalents of boronate ester (1.2–1.5 equiv) to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the boronate ester (δ ~1.3 ppm for pinacol methyl groups in 1^1H NMR; δ ~85 ppm for boron in 11^11B NMR) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ expected at m/z 336.2 for C₁₆H₃₀BNO₄⁺) .
  • HPLC : Assess purity (>95% by area under the curve) using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood to prevent inhalation of dust or vapors .
  • Storage : Store in a cool, dry place (<25°C) away from ignition sources (e.g., open flames) due to flammability risks .
    • Emergency Measures : Immediate flushing with water for eye/skin exposure; consult SDS for first-aid guidelines .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this boronate ester in Suzuki-Miyaura cross-coupling reactions?

  • Mechanistic Insight : The tert-butyl group on the piperidine ring enhances steric hindrance, which:

  • Reduces Reactivity : Slows transmetallation steps in Suzuki coupling, requiring higher catalyst loading or prolonged reaction times.
  • Improves Selectivity : Suppresses homocoupling by stabilizing the boronate intermediate .
    • Experimental Design : Compare coupling yields with/without tert-butyl protection using aryl halides of varying electronic profiles (e.g., electron-rich vs. electron-deficient).

Q. What strategies can mitigate instability of the boronate ester under aqueous or protic conditions?

  • Stabilization Approaches :

  • Lyophilization : Store the compound as a lyophilized solid to minimize hydrolysis .
  • Buffered Solutions : Use pH-controlled conditions (pH 7–8) in aqueous reactions to slow degradation .
  • Alternative Solvents : Replace polar aprotic solvents (e.g., DMF) with toluene or dioxane to reduce boronate ester lability .
    • Monitoring Degradation : Track decomposition via 1^1H NMR (disappearance of pinacol methyl signals) or UV-Vis spectroscopy .

Q. How can computational modeling predict the compound’s role in drug discovery scaffolds?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the piperidine-boronate moiety and target proteins (e.g., kinases or GPCRs) .
  • DFT Calculations : Calculate bond dissociation energies (BDEs) of the B–O bond to predict stability under physiological conditions .
    • Validation : Correlate computational predictions with experimental IC₅₀ values in enzymatic assays .

Contradictions and Knowledge Gaps

Q. Why are ecological toxicity data unavailable for this compound, and how can researchers address this gap?

  • Current Limitations : Limited regulatory testing (e.g., OECD 201/202 guidelines) has left persistence, bioaccumulation, and toxicity (PBT) data uncharacterized .
  • Proposed Solutions :

  • Conduct Daphnia magna acute toxicity assays (48-hour EC₅₀).
  • Use quantitative structure-activity relationship (QSAR) models to estimate environmental risks .

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